2-Hydroxy-3-mesitylpropanoic acid
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Overview
Description
2-Hydroxy-3-mesitylpropanoic acid is an organic compound with the molecular formula C12H16O3 It is a derivative of propanoic acid, where a hydroxy group and a mesityl group are attached to the propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-mesitylpropanoic acid typically involves the reaction of mesityl bromide with a suitable precursor under controlled conditions. One common method is the reaction of mesityl bromide with ethyl 2-hydroxypropanoate in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, typically under nitrogen, and at a temperature range of 0-25°C. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-mesitylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The mesityl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of 2-oxo-3-mesitylpropanoic acid.
Reduction: Formation of 2-hydroxy-3-mesitylpropanol.
Substitution: Formation of nitro or halogenated derivatives of the mesityl group.
Scientific Research Applications
2-Hydroxy-3-mesitylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-mesitylpropanoic acid involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the mesityl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxypropanoic acid:
3-Hydroxy-3-methylbutanoic acid: Similar in having a hydroxy and carboxylic acid group but with a different alkyl substituent.
Uniqueness
2-Hydroxy-3-mesitylpropanoic acid is unique due to the presence of the mesityl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in applications requiring specific molecular interactions and reactivity .
Properties
Molecular Formula |
C12H16O3 |
---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
2-hydroxy-3-(2,4,6-trimethylphenyl)propanoic acid |
InChI |
InChI=1S/C12H16O3/c1-7-4-8(2)10(9(3)5-7)6-11(13)12(14)15/h4-5,11,13H,6H2,1-3H3,(H,14,15) |
InChI Key |
XWANCPLFIUGJFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CC(C(=O)O)O)C |
Origin of Product |
United States |
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